molecular formula C20H20N4O3 B2586970 N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-[(pyridin-3-yl)methyl]ethanediamide CAS No. 898454-89-2

N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-[(pyridin-3-yl)methyl]ethanediamide

Cat. No.: B2586970
CAS No.: 898454-89-2
M. Wt: 364.405
InChI Key: FVBCFWTVQYXYRL-UHFFFAOYSA-N
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Description

This compound features a tricyclic azatricyclo[6.3.1.0^{4,12}]dodecatriene core substituted with a 3-methyl-2-oxo group and an ethanediamide bridge linked to a pyridin-3-ylmethyl moiety.

Properties

IUPAC Name

N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-12-16-9-15(8-14-5-3-7-24(17(14)16)20(12)27)23-19(26)18(25)22-11-13-4-2-6-21-10-13/h2,4,6,8-10,12H,3,5,7,11H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBCFWTVQYXYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>54.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51090576
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N’-[(pyridin-3-yl)methyl]ethanediamide typically involves multiple steps. The starting materials often include 3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene and pyridin-3-ylmethylamine. The reaction conditions usually require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N’-[(pyridin-3-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form.

Scientific Research Applications

N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N’-[(pyridin-3-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development and as a pharmacological agent.

    Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N’-[(pyridin-3-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues of the Azatricyclic Core

The azatricyclo[6.3.1.0^{4,12}]dodecatriene framework is shared among several compounds (Table 1). Key variations occur in substituents on the ethanediamide bridge and peripheral groups, influencing physicochemical and functional properties.

Table 1: Structural Comparison of Azatricyclo-Based Compounds

Compound Name Substituent (R1) Substituent (R2) Molecular Formula Key Features
Target Compound 3-methyl-2-oxo (Pyridin-3-yl)methyl Not provided Pyridine enhances solubility/polarity
N-ethyl-N'-{2-oxo-1-azatricyclo[...]dodeca-4,6,8(12)-trien-6-yl}ethanediamide Ethyl H (unsubstituted) Not provided Simpler alkyl chain; reduced steric bulk
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-{2-oxo-1-azatricyclo[...]ethanediamide 2-(1-benzothiophen-2-yl)propyl H C24H23N3O4S Benzothiophene adds aromaticity/sulfur
3-({2-azatricyclo[...]dodeca-1(11),3,8(12),9-tetraen-6-yl}(methyl)amino)-N,N-diethylpropanamide N,N-diethylpropanamide Methylamino C19H27N3O Diethyl groups increase lipophilicity
Functional and Inferred Bioactivity Differences
  • Pyridine vs. Benzothiophene (Target Compound vs. ) : The pyridin-3-ylmethyl group in the target compound likely improves aqueous solubility compared to the hydrophobic benzothiophene in . However, the sulfur atom in benzothiophene may enhance binding to metalloenzymes or receptors requiring sulfur interactions.
  • Ethyl vs. Pyridinylmethyl (Target Compound vs.
  • Diethylpropanamide () : The N,N-diethylpropanamide moiety in introduces significant lipophilicity, favoring blood-brain barrier penetration but possibly limiting solubility.

Biological Activity

N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-[(pyridin-3-yl)methyl]ethanediamide is a complex organic compound with potential biological activities due to its unique structural features. This article focuses on its biological activity, synthesis, interaction mechanisms, and related case studies.

Chemical Structure and Properties

The compound features a tricyclic structure with an azatricyclo framework and functional groups that may influence its biological interactions. Its molecular formula is C19H22N4O2C_{19}H_{22}N_{4}O_{2} with a molecular weight of approximately 342.41 g/mol.

PropertyValue
Molecular FormulaC19H22N4O2
Molecular Weight342.41 g/mol
CAS Number898411-42-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of Tricyclic Core : This involves cyclization reactions using appropriate reagents.
  • Introduction of Functional Groups : Functional groups are introduced through various chemical reactions such as amidation and alkylation.
  • Purification : The final product is purified using chromatography techniques.

The biological activity of this compound primarily involves its interaction with biological macromolecules such as enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
  • Receptor Modulation : It can modulate receptor activity, potentially influencing various signaling pathways.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Properties : Some studies have reported antimicrobial activity against specific bacterial strains, indicating its potential use in treating infections.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds can provide insights into the unique properties of N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-y}-N'-[(pyridin-3-yl)methyl]ethanediamide:

Compound NameNotable Properties
N-(3-chlorophenyl)-N-methyl-benzamideAntimicrobial activity
2-methoxy-N-(4-methylphenyl)acetamideAnalgesic properties
5-methoxy-N-(4-hydroxyphenyl)pentanamideAnti-inflammatory effects

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